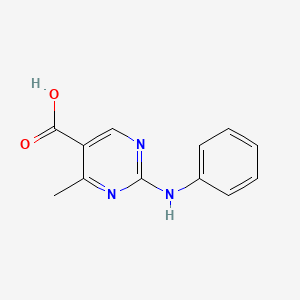![molecular formula C24H29NO2S B2703933 3-[3-(benzyloxy)phenyl]-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 1795358-18-7](/img/structure/B2703933.png)
3-[3-(benzyloxy)phenyl]-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(benzyloxy)phenyl]-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a useful research compound. Its molecular formula is C24H29NO2S and its molecular weight is 395.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity in Chemical Structures
Synthesis of Bicycles Derived from Tartaric Acid and α-Amino Acids : A study by Guarna et al. (1999) explores the synthesis of 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids (BTAa) as conformationally constrained dipeptide isosteres. This involved transforming amino acids into N-benzylamino alcohols and subsequent reactions, highlighting a pathway for synthesizing complex bicyclic structures related to your compound of interest (Guarna et al., 1999).
Stereoselective Synthesis of Optically Active Derivatives : Uchiyama et al. (2001) discuss the synthesis of 2,8-Dioxabicyclo[3.3.0]octan-3-one and its derivatives, crucial in biologically active natural products. The asymmetric oxyselenenylation of 2,3-dihydrofuran was key, suggesting methods for creating similar complex structures in your compound (Uchiyama et al., 2001).
Synthesis of 1,2-Dicyanobenzenes and Phthalocyanines : Wöhrle et al. (1993) describe synthesizing 4,5-Disubstituted 1,2-Dicyanobenzenes, leading to octasubstituted phthalocyanines. This process may be relevant for modifying and understanding the reactivity of complex bicyclic structures like the one (Wöhrle et al., 1993).
Applications in Biological and Medicinal Chemistry
Neurokinin (NK1) Antagonists : Huscroft et al. (2006) investigate 1-Phenyl-8-azabicyclo[3.2.1]octane ethers as NK1 receptor antagonists. Substitutions in the structure led to high affinity NK1 antagonists, indicating the potential of similar bicyclic compounds in therapeutic applications (Huscroft et al., 2006).
Synthesis and Antibacterial Activities of 2-Oxaisocephems : Tsubouchi et al. (1994) synthesized a series of 2-oxaisocephems showing potent activities against certain bacteria, including MRSA. This demonstrates the utility of such bicyclic compounds in developing new antibacterial agents (Tsubouchi et al., 1994).
Azabicycloalkanes as Analgetics : Takeda et al. (1977) explored the analgetic and narcotic antagonist activities of a series of 1-phenyl-6-azabicyclo[3.2.1]octanes. This study shows the potential of such structures in pain management and narcotic antagonism (Takeda et al., 1977).
Structural and Conformational Studies
Crystal Structure Characterization of Bicyclic Compounds : Wu et al. (2015) performed synthesis and crystal structure characterization of a bicyclic compound, revealing insights into its molecular configuration and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of similar complex molecules (Wu et al., 2015).
Stereochemistry of 1,3-Dipolar Cycloadditions : Taniguchi et al. (1978) examined the stereo- and regiochemistry of 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins. Understanding these reactions is vital for designing and synthesizing similar bicyclic structures (Taniguchi et al., 1978).
特性
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-phenylmethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2S/c1-28-23-15-20-11-12-21(16-23)25(20)24(26)13-10-18-8-5-9-22(14-18)27-17-19-6-3-2-4-7-19/h2-9,14,20-21,23H,10-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJNXIVGIHTLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
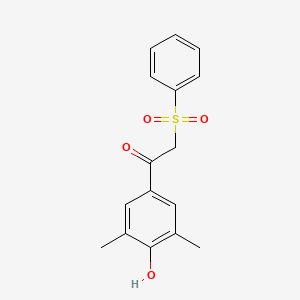
![N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2703851.png)
![(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2703852.png)
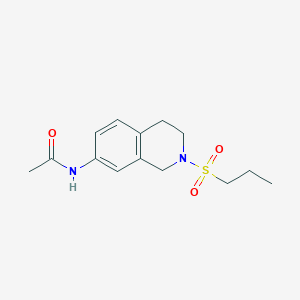
![3-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-mercapto-3H-quinazolin-4-one](/img/structure/B2703856.png)

![ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2703858.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B2703861.png)
![2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2703864.png)
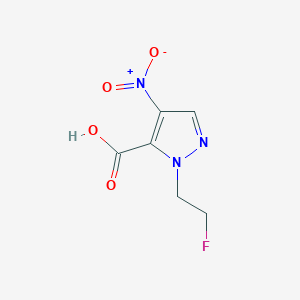
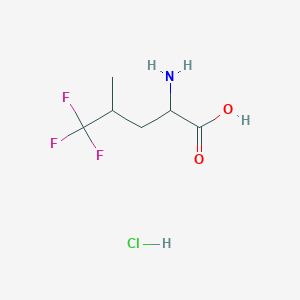
![3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2703872.png)
